N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16330808
InChI: InChI=1S/C14H11N5O2S/c1-8(20)18-19-13(21)11-12(16-7-6-15-11)14-17-9-4-2-3-5-10(9)22-14/h2-7H,1H3,(H,18,20)(H,19,21)
SMILES:
Molecular Formula: C14H11N5O2S
Molecular Weight: 313.34 g/mol

N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide

CAS No.:

Cat. No.: VC16330808

Molecular Formula: C14H11N5O2S

Molecular Weight: 313.34 g/mol

* For research use only. Not for human or veterinary use.

N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide -

Specification

Molecular Formula C14H11N5O2S
Molecular Weight 313.34 g/mol
IUPAC Name N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide
Standard InChI InChI=1S/C14H11N5O2S/c1-8(20)18-19-13(21)11-12(16-7-6-15-11)14-17-9-4-2-3-5-10(9)22-14/h2-7H,1H3,(H,18,20)(H,19,21)
Standard InChI Key SJXUPLFHWRYJNG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a pyrazine ring substituted at the 3-position with a benzothiazole group and at the 2-position with an acetylated carbohydrazide side chain. The pyrazine nucleus (C₄H₄N₂) provides a planar, electron-deficient aromatic system, while the benzothiazole moiety (C₇H₅NS) introduces sulfur and nitrogen heteroatoms, enhancing intermolecular interactions such as hydrogen bonding and π-π stacking . The acetylated hydrazide group (-NH-CO-CH₃) likely influences solubility and metabolic stability compared to non-acetylated analogs .

Bond Lengths and Conformational Analysis

Although crystallographic data for this specific compound are unavailable, related structures suggest key bond parameters:

  • The C-N bond between the pyrazine and hydrazide group typically measures ~1.40 Å, consistent with single-bond character .

  • The benzothiazole ring exhibits bond alternation, with C-S and C-N distances of ~1.74 Å and ~1.32 Å, respectively, indicative of aromatic delocalization .

  • Dihedral angles between the pyrazine and benzothiazole planes are expected to range between 60° and 80°, as observed in similar fused-ring systems .

Synthetic Pathways and Optimization

General Synthesis of Pyrazine-Based Hydrazides

The synthesis of N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide likely follows a multi-step protocol:

  • Formation of Pyrazine-2-Carboxylic Acid Hydrazide:
    Pyrazine-2-carboxylate esters react with hydrazine hydrate in propanol at 80°C to yield the corresponding hydrazide . For example:

    CH3O-CO-C4H3N2+NH2NH2NH2NH-CO-C4H3N2+CH3OH\text{CH}_3\text{O-CO-C}_4\text{H}_3\text{N}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{NH}_2\text{NH-CO-C}_4\text{H}_3\text{N}_2 + \text{CH}_3\text{OH}

    Yields typically exceed 70% after recrystallization .

  • Introduction of Benzothiazole Moiety:
    Condensation of the hydrazide with 2-chlorobenzothiazole in dimethoxyethane using triethylamine as a catalyst facilitates nucleophilic substitution at the 2-position . This step may require 2–3 hours at 40°C .

  • Acetylation of the Hydrazide Nitrogen:
    Treatment with acetic anhydride or acetyl chloride in toluene under reflux introduces the acetyl group, protecting the hydrazide from oxidation .

Challenges and Yield Optimization

  • Side Reactions: Competing cyclization or decomposition may occur during benzothiazole coupling. Using anhydrous conditions and controlled stoichiometry minimizes byproducts .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Biological Activities and Mechanistic Insights

Anticancer Activity

Benzothiazole-linked hydrazides interfere with cancer cell proliferation via multiple mechanisms:

  • ROS Generation: Compounds like coumarin-hydrazide hybrids induce oxidative stress in pancreatic carcinoma (Panc-1) cells, achieving IC₅₀ values of 12–18 µM .

  • Topoisomerase Inhibition: Planar benzothiazole systems intercalate DNA, as observed in 3-(thiazol-2-ylamino)isobenzofuran-1-one derivatives .

Comparative Efficacy

Table 1: Antiproliferative Activity of Selected Hydrazide Derivatives

CompoundCell Line (IC₅₀, µM)Mechanism
Coumarin-hydrazide Panc-1 (12.3)ROS induction
Pyrazine-carbohydrazide Hep-G2 (9.8)Topoisomerase II inhibition
Target Compound (Predicted)CCRF (15–20)DNA intercalation

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

Acetylation reduces hepatic first-pass metabolism by shielding the hydrazide group from hydrolytic enzymes. In rat models, acetylated hydrazides exhibited a 2.3-fold increase in half-life compared to non-acetylated analogs .

Toxicity Considerations

Future Directions and Applications

Drug Development Opportunities

  • Combination Therapies: Synergistic effects with cisplatin or doxorubicin could enhance efficacy against resistant cancers .

  • Targeted Delivery: Conjugation to nanoparticles or antibody-drug conjugates may improve tumor selectivity .

Agricultural Applications

Hydrazonoyl derivatives inhibit photosynthetic electron transport in chloroplasts (IC₅₀ = 4.7 µM) . Structural analogs of the target compound could serve as herbicidal agents by disrupting plant PSII complexes.

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